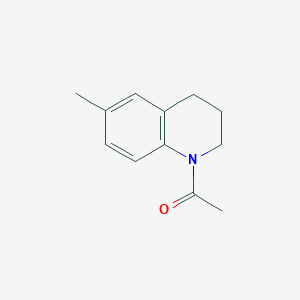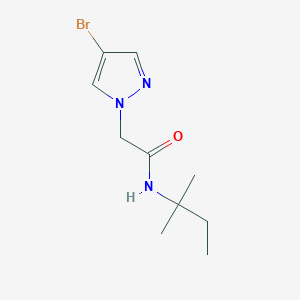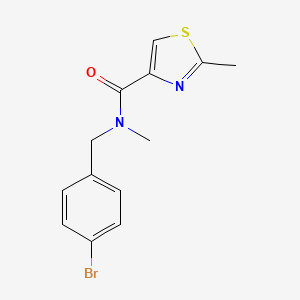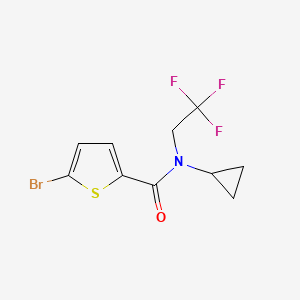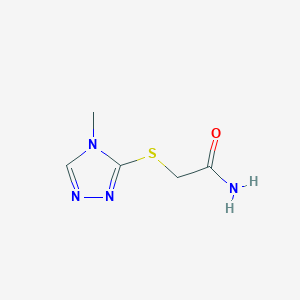![molecular formula C11H14FNO B14911235 [2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B14911235.png)
[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol is an organic compound that features a fluorine atom, a pyrrolidine ring, and a phenyl group with a hydroxymethyl substituent
Métodos De Preparación
The synthesis of [2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol can be achieved through several routes. One common method involves the Petasis reaction, which is a multicomponent reaction that combines an amine, an aldehyde, and a boronic acid . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The fluorine atom can influence the compound’s binding affinity and metabolic stability, enhancing its overall efficacy.
Comparación Con Compuestos Similares
Similar compounds to [2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol include:
[4-(Pyrrolidin-1-yl)phenyl]methanol: Lacks the fluorine atom, which may result in different biological activity and stability.
[2-Fluoro-4-(piperidin-1-yl)phenyl]methanol: Contains a piperidine ring instead of a pyrrolidine ring, which can affect its pharmacological properties.
[2-Fluoro-4-(morpholin-1-yl)phenyl]methanol: Features a morpholine ring, which can alter its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of a fluorine atom and a pyrrolidine ring, which can provide distinct advantages in terms of biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C11H14FNO |
|---|---|
Peso molecular |
195.23 g/mol |
Nombre IUPAC |
(2-fluoro-4-pyrrolidin-1-ylphenyl)methanol |
InChI |
InChI=1S/C11H14FNO/c12-11-7-10(4-3-9(11)8-14)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 |
Clave InChI |
KHBWQOSZWCYVJA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC(=C(C=C2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-((tert-Butoxycarbonyl)(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B14911152.png)


![Benzyl 3-oxohexahydro-1H-pyrrolo[1,2-a]imidazole-1-carboxylate](/img/structure/B14911167.png)


